![molecular formula C15H19ClN2O3S B2500089 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 871217-88-8](/img/structure/B2500089.png)
2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one is a chemically synthesized molecule that likely contains a piperazine ring, a sulfonyl functional group attached to an indene structure, and a ketone moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step reactions that can include the formation of amide bonds, substitution reactions, and the introduction of sulfonyl groups. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives is achieved over several steps starting from an ethyl 2-aminoindan carboxylate precursor . Similarly, the synthesis of sulfonamide derivatives with a piperidine nucleus involves the coupling of a chlorinated benzenesulfonyl chloride with piperidine, followed by substitution reactions . These methods suggest that the synthesis of 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one would also require careful pH control and the use of reagents like sodium hydride for substitutions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The presence of sulfonyl groups and other substituents can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding . The polymorphism observed in crystalline forms of piperazine derivatives indicates that the molecular structure can adopt different packing arrangements in the solid state, which could also be expected for the compound .
Chemical Reactions Analysis
Piperazine and its derivatives are known to participate in various chemical reactions. The presence of reactive functional groups like sulfonyl and ketone could allow for further chemical modifications. For example, the sulfonyl group can be involved in substitution reactions, while the ketone moiety could potentially undergo reactions such as nucleophilic addition or condensation . The reactivity of these functional groups would be influenced by the overall molecular context and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of sulfonyl groups can increase the acidity and polarity of the molecule, potentially enhancing its solubility in polar solvents . The crystalline polymorphism observed in some piperazine derivatives suggests that the compound may also exhibit polymorphism, which could affect its physical properties . Additionally, the presence of a ketone group could contribute to the compound's reactivity and its interactions with other molecules.
科学的研究の応用
Molecular Structure and Synthesis
- Derivatives containing indoline and piperazine structures, such as 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one, have been explored for their potential as mixed D(2)/D(4) receptor antagonists, with systematic structure-activity relation (SAR) studies leading to the identification of potent compounds. The synthesis of these compounds has been reported, showcasing their relevance in biochemical receptor studies (He Zhao et al., 2002).
Biological Activity
- Piperazinyl derivatives of certain compounds have been identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating their potential use in neurochemical research and the development of neurological therapeutics (C. Park et al., 2011).
Antibacterial Properties
- The preparation and antibacterial activity of various compounds, including those with piperazine structures, have been described. These compounds have shown significant activity against gram-negative bacteria, highlighting their potential in antibacterial drug development (J. Matsumoto & S. Minami, 1975).
Chemical Analysis and Derivatization
- Piperazine derivatives have been utilized as derivatization agents in chromatography, enhancing the detection and analysis of various chemical substances. These agents have demonstrated the ability to be readily removed post-derivatization, minimizing interference in analytical processes (H. Kou et al., 1995).
Antimalarial Activity
- Certain piperazine derivatives have exhibited anti-malarial activity, with their crystal structures and biological studies being reported. The specific structural features of these compounds have been linked to their biological activity, offering insights into the design of antimalarial agents (W. Cunico et al., 2009).
特性
IUPAC Name |
2-chloro-1-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-11-15(19)17-6-8-18(9-7-17)22(20,21)14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPGKRORGRDTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)